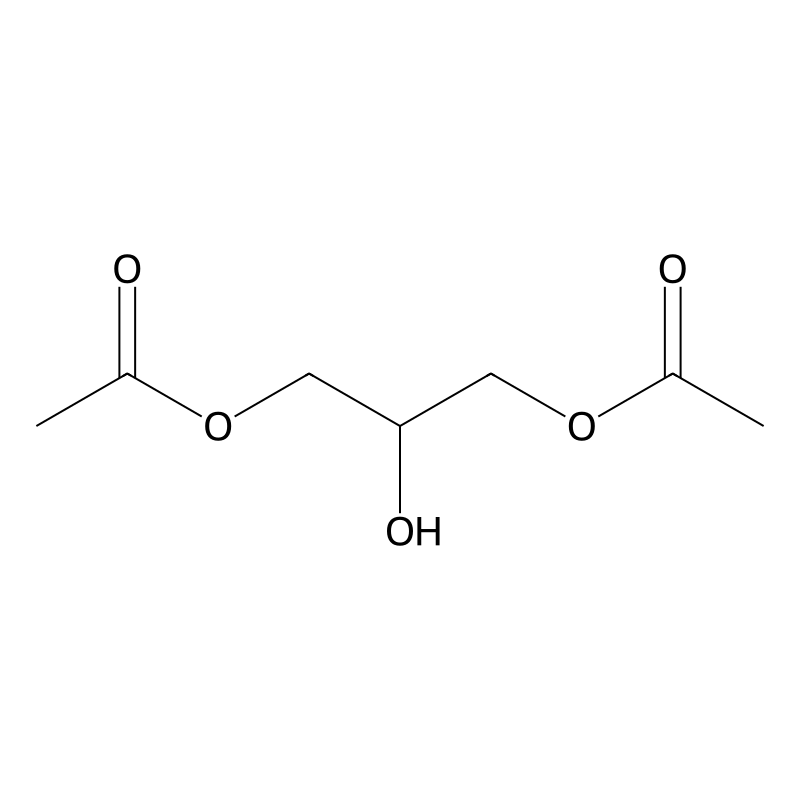2-Hydroxypropane-1,3-diyl diacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
2-Hydroxypropane-1,3-diyl diacetate, also known as diacetin, is a colorless liquid with a sweet odor. It is synthesized by reacting glycerol with acetic acid in the presence of a catalyst. The compound's structure and properties have been extensively studied using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Chemical Properties and Reactivity:
Diacetin exhibits several interesting chemical properties relevant to scientific research. It readily undergoes hydrolysis, releasing glycerol and acetic acid. This characteristic makes it a potential precursor for various glycerol derivatives []. Additionally, diacetin reacts with alcohols in the presence of an acid catalyst, leading to the formation of esters, which are valuable intermediates in organic synthesis [].
Potential Applications:
While research on diacetin's specific applications is ongoing, its potential uses in various scientific fields are being explored:
- Organic synthesis: As mentioned earlier, diacetin's ability to act as a precursor for glycerol derivatives and its role in esterification reactions make it a potentially valuable tool in organic synthesis [, ].
- Biomedical research: Diacetin has been investigated for its potential use in drug delivery systems due to its biodegradability and ability to form esters with bioactive molecules []. However, further research is needed to determine its safety and efficacy in this context.
- Material science: Diacetin's unique properties, such as its ability to form hydrogen bonds, might be useful in the development of new materials with specific functionalities []. However, this area of research is still in its early stages.
2-Hydroxypropane-1,3-diyl diacetate, commonly known as diacetin, is an organic compound with the molecular formula C₇H₁₂O₅ and a molecular weight of 176.17 g/mol. It is classified as an acyclic diol and is characterized by its colorless liquid form, low boiling point, and sweet, fruity odor. This compound is notable for its solubility in water and various organic solvents, making it versatile in chemical applications .
2-Hydroxypropane-1,3-diyl diacetate is primarily synthesized through the esterification of glycerol with acetic acid, resulting in the formation of two acetate groups attached to the glycerol backbone. This structure contributes to its unique chemical properties and reactivity .
The primary reaction involving 2-hydroxypropane-1,3-diyl diacetate is its formation through the esterification process:
This reaction typically occurs under acidic conditions and may require heating to facilitate the reaction. The yield can vary depending on reaction conditions such as temperature and pressure .
In addition to its synthesis, 2-hydroxypropane-1,3-diyl diacetate can undergo hydrolysis in the presence of water or bases to regenerate glycerol and acetic acid:
Research indicates that 2-hydroxypropane-1,3-diyl diacetate exhibits various biological activities. It has been studied for its potential antiviral properties and has shown promise in inhibiting viral replication in certain studies . Additionally, it has been explored for its use as a solvent in pharmaceutical formulations due to its favorable safety profile and biocompatibility.
The synthesis of 2-hydroxypropane-1,3-diyl diacetate typically involves the following steps:
- Reagents: Glycerol (1 mole) and acetic acid (2 moles) are used as starting materials.
- Reaction Conditions: The mixture is heated under reflux at approximately 120°C for several hours in the presence of an acid catalyst (e.g., sulfuric acid) to promote esterification.
- Separation: After completion of the reaction, the product can be purified through distillation or extraction methods to remove unreacted materials and by-products .
2-Hydroxypropane-1,3-diyl diacetate finds various applications across different industries:
- Food Industry: Used as a flavoring agent and emulsifier.
- Pharmaceuticals: Acts as a solvent for drug formulations and has potential antiviral applications.
- Cosmetics: Utilized in formulations for skin care products due to its moisturizing properties.
- Chemical Industry: Serves as an intermediate in the synthesis of other chemicals .
Interaction studies involving 2-hydroxypropane-1,3-diyl diacetate have focused on its compatibility with various biological systems and other chemical compounds. Its ability to act as a solvent allows it to interact favorably with a range of active pharmaceutical ingredients without compromising their efficacy. Additionally, studies have indicated that it does not significantly inhibit cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions when used in pharmaceutical formulations .
Several compounds share structural similarities with 2-hydroxypropane-1,3-diyl diacetate. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Glycerol | C₃H₈O₃ | 0.78 |
| Propylene glycol | C₃H₈O₂ | 0.75 |
| Triacetin | C₉H₁₈O₃ | 0.77 |
| Butylene glycol | C₄H₁₀O₂ | 0.76 |
Uniqueness of 2-Hydroxypropane-1,3-diyl Diacetate:
- Unlike glycerol or propylene glycol, which are primarily used as humectants or solvents, 2-hydroxypropane-1,3-diyl diacetate's dual acetate functionality provides it with unique reactivity profiles suitable for specific applications in food and pharmaceuticals.
- Its lower toxicity compared to some other similar compounds enhances its appeal in consumer products.








